Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide
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Overview
Description
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is a metabolite derived from the phthalate ester family, specifically from di(2-ethylhexyl) phthalate. This compound is formed through the conjugation of mono(2-ethyl-5-hydroxyhexyl) phthalate with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. It is primarily studied in the context of its role as a biomarker for exposure to phthalates, which are widely used as plasticizers in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide typically involves multiple steps:
Hydrolysis: Di(2-ethylhexyl) phthalate is hydrolyzed to produce mono(2-ethyl-5-hydroxyhexyl) phthalate.
Conjugation: Mono(2-ethyl-5-hydroxyhexyl) phthalate is then conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferase.
Industrial Production Methods
Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable product. the synthesis can be scaled up using bioreactors that facilitate enzymatic reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide can undergo several types of chemical reactions:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Hydrolysis: The ester bond can be hydrolyzed, resulting in the release of glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.
Conjugation: Further conjugation reactions can occur, enhancing its solubility and excretion.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Enzymes: UDP-glucuronosyltransferase for conjugation reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Hydrolysis Products: Glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.
Scientific Research Applications
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is extensively studied in various fields:
Chemistry: Used as a biomarker to study the metabolism and environmental impact of phthalates.
Biology: Investigated for its role in endocrine disruption and its effects on reproductive health.
Medicine: Utilized in toxicological studies to assess human exposure to phthalates and their potential health risks.
Industry: Monitored in environmental samples to evaluate the presence and impact of phthalate contamination.
Mechanism of Action
The compound exerts its effects primarily through its role as a metabolite of di(2-ethylhexyl) phthalate. It is involved in the detoxification process, where it is conjugated with glucuronic acid to enhance its solubility and facilitate excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferase, which catalyze the conjugation reaction. The pathways involved are primarily related to the metabolism and excretion of xenobiotic compounds.
Comparison with Similar Compounds
Similar Compounds
Mono(2-ethyl-5-hydroxyhexyl) Phthalate: The parent compound, which is also a metabolite of di(2-ethylhexyl) phthalate.
Mono(2-ethyl-5-oxohexyl) Phthalate: Another metabolite with a similar structure but different functional groups.
Mono(2-ethyl-5-carboxypentyl) Phthalate: A related compound with a carboxylic acid group.
Uniqueness
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is unique due to its conjugation with glucuronic acid, which significantly enhances its solubility and excretion. This property makes it a valuable biomarker for studying phthalate exposure and metabolism.
Properties
CAS No. |
1217463-85-8 |
---|---|
Molecular Formula |
C₂₂H₃₀O₁₁ |
Molecular Weight |
470.47 |
Synonyms |
1-[2-(2-Ethyl-5-hydroxyhexyl), 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
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